molecular formula C17H12ClN3O4 B3003135 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887874-15-9

3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B3003135
CAS-Nummer: 887874-15-9
Molekulargewicht: 357.75
InChI-Schlüssel: SGXRMDAPGMXUCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a small-molecule organic compound featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 3-chlorobenzamide group. This structure combines heterocyclic and aromatic systems, which are commonly associated with bioactivity in medicinal chemistry. The 1,3,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the benzodioxin group contributes to lipophilicity and π-π stacking interactions . The 3-chloro substituent on the benzamide may enhance electronic effects and influence binding to biological targets, such as enzymes or receptors .

Synthetic routes typically involve coupling a benzoyl chloride derivative (e.g., 3-chlorobenzoyl chloride) with a pre-synthesized 1,3,4-oxadiazole intermediate bearing the benzodioxin group. Characterization is performed via NMR, mass spectrometry, and HPLC to confirm purity (>95%) and structural integrity .

Eigenschaften

IUPAC Name

3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c18-12-3-1-2-10(8-12)15(22)19-17-21-20-16(25-17)11-4-5-13-14(9-11)24-7-6-23-13/h1-5,8-9H,6-7H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXRMDAPGMXUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the 2,3-dihydro-1,4-benzodioxin moiety: This step involves the reaction of catechol derivatives with epoxides or halohydrins in the presence of a base.

    Coupling with benzamide: The final step involves the coupling of the synthesized 1,3,4-oxadiazole derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The chloro group on the benzamide can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Material Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Wirkmechanismus

The exact mechanism of action of 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-Withdrawing Groups (Cl, CF₃, Br) : These substituents improve target binding via halogen bonding or dipole interactions. The 3-CF₃ analogue (19) shows the highest potency due to strong electron-withdrawing effects .
  • Positional Isomerism : 3-substituted derivatives (e.g., 3-Cl, 3-CF₃) generally outperform 4-substituted analogues (e.g., 4-Br) in enzyme inhibition assays, likely due to steric compatibility with active sites .
  • Thiomethoxy vs. Sulfonyl : The thiomethoxy group in compound 18 enhances solubility but reduces metabolic stability compared to sulfonyl derivatives .

Pharmacological and Physicochemical Properties

Bioactivity

  • Enzyme Inhibition : The 3-CF₃ analogue (19) inhibits Ca²⁺/calmodulin-dependent enzymes at sub-micromolar levels, while the 3-Cl variant is hypothesized to target kinases or proteases due to its balanced polarity .

Physicochemical Metrics

Property 3-Cl Analogue 3-CF₃ (19) 4-Br (21) 3-Sulfonyl
LogP (Predicted) 3.2 4.1 3.5 2.8
Aqueous Solubility (µg/mL) 12.4 5.7 9.3 3.1
Metabolic Stability (t₁/₂) 45 min 22 min 60 min >120 min

Trends :

  • Higher lipophilicity (LogP) correlates with reduced solubility but improved membrane permeability.
  • Sulfonyl groups (e.g., compound in ) increase metabolic stability by resisting cytochrome P450 oxidation.

Challenges :

  • Purity Control : Halogenated byproducts may form during coupling; rigorous HPLC purification is required .
  • Scale-Up : Sulfonyl and CF₃ derivatives require expensive reagents (e.g., trifluoromethylating agents), making the 3-Cl analogue more cost-effective for large-scale synthesis .

Biologische Aktivität

3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzamide moiety linked to a 1,3,4-oxadiazole ring and substituted with a 2,3-dihydro-1,4-benzodioxin group. Its molecular formula is C17H14ClN3O3\text{C}_{17}\text{H}_{14}\text{Cl}\text{N}_3\text{O}_3, with a molecular weight of approximately 366.377 g/mol . The presence of the chlorine atom enhances its reactivity and potential biological activity.

Mechanisms of Biological Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety may exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : Compounds similar to this compound have shown inhibitory activity against enzymes such as focal adhesion kinase (FAK) and other kinases involved in cancer progression.
  • Anticancer Properties : Preliminary studies suggest that this compound may have selective anti-cancer properties. For instance, related compounds have demonstrated efficacy against leukemia cell lines.

Antitumor Activity

A study examining the structure-activity relationship (SAR) of benzamide derivatives indicated that modifications in the oxadiazole ring could significantly affect their anticancer potency. For example:

Compound NameStructural FeaturesBiological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-aminobenzamideAmino group substitutionPotentially different biological activity due to amino substitution
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamideMethoxy group substitutionAltered solubility and reactivity profiles

These findings suggest that this compound could serve as a lead compound for developing new pharmaceuticals targeting specific cancers.

Antimicrobial Activity

In addition to anticancer properties, benzamide derivatives have been studied for their antimicrobial activity against various pathogens. A comparative analysis showed that certain derivatives exhibited significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis while having varying degrees of efficacy against Gram-negative strains .

Future Directions

Given its unique structure and preliminary evidence of biological activity, further research on this compound is warranted. Key areas for future studies include:

  • Detailed Mechanistic Studies : Understanding the specific interactions with target enzymes or receptors.
  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
  • Optimization of Structure : Modifying functional groups to enhance bioactivity and selectivity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare derivatives of 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide?

Derivatives of this compound are typically synthesized via cyclization and substitution reactions. For example:

  • Oxadiazole ring formation : Condensation of hydrazides with carboxylic acids or their derivatives under dehydrating conditions (e.g., using POCl₃ or carbodiimides).
  • Benzodioxin coupling : Substitution reactions at the benzodioxin-6-yl position using alkyl/aryl halides in the presence of catalysts like lithium hydride (LiH) in DMF .
  • Solvent-free synthesis : For dihydrobenzodioxin-containing analogs, solvent-free reflux with dimethylformamide-dimethylacetal (DMF-DMA) can yield intermediates for further functionalization .

Advanced: How can researchers optimize coupling efficiency during oxadiazole ring formation?

Key strategies include:

  • Catalyst selection : Use POCl₃ or carbodiimides to enhance cyclization kinetics.
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction times.
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions like hydrolysis of the oxadiazole ring.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane improves yield and purity .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

  • IR spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons and carbons in the benzodioxin (δ 4.2–4.5 ppm for -O-CH₂-CH₂-O-) and oxadiazole (δ 8.0–8.5 ppm for aromatic protons) moieties .
  • Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.7) and fragmentation patterns .

Advanced: How can low yields in substitution reactions at the benzodioxin moiety be addressed?

  • Catalyst optimization : Replace LiH with milder bases (e.g., K₂CO₃) to reduce side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the benzodioxin amine.
  • Protecting groups : Temporarily protect reactive sites (e.g., oxadiazole nitrogen) using Boc or Fmoc groups to direct substitution .

Basic: What assays are suitable for evaluating kinase inhibitory activity of this compound?

  • In vitro kinase assays : Use recombinant kinases (e.g., CK1, CDKs) with ATP-competitive assays (e.g., ADP-Glo™) to measure IC₅₀ values .
  • Cell-based assays : Treat cancer cell lines (e.g., leukemia, glioma) and assess apoptosis via Annexin V/PI staining or caspase-3 activation .
  • Structural analysis : Co-crystallize the compound with target kinases (using SHELX software for refinement) to study binding modes .

Advanced: How can discrepancies between crystallographic data and computational docking models be resolved?

  • Refinement protocols : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement (B-factors) and occupancy .
  • Docking validation : Cross-validate results with molecular dynamics simulations (e.g., AMBER or GROMACS) to account for protein flexibility.
  • Electron density maps : Analyze omit maps in programs like Coot to confirm ligand placement and hydrogen-bonding networks .

Basic: What strategies are used to assess the compound’s stability under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24/48-hour intervals.
  • Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal degradation profiles under nitrogen/air atmospheres .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Substituent libraries : Synthesize analogs with halogens (F, Br), electron-donating groups (OCH₃), or bulky substituents on the benzamide ring.
  • Enzymatic profiling : Test analogs against kinase panels to identify selectivity trends (e.g., LogD vs. IC₅₀ correlations).
  • Computational modeling : Perform QSAR using Gaussian or Schrödinger Suite to predict bioavailability and binding affinity .

Basic: What regulatory considerations apply to preclinical studies of this compound?

  • IUPAC nomenclature : Ensure compliance with WHO INN guidelines for systematic naming (e.g., substituent priority rules) .
  • Toxicity screening : Conduct Ames tests for mutagenicity and hERG assays for cardiac risk assessment.
  • Data documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic data (CCDC deposition) .

Advanced: How can researchers address poor solubility in aqueous buffers during biological testing?

  • Prodrug design : Introduce phosphate or ester groups to enhance hydrophilicity.
  • Nanoparticle formulation : Encapsulate the compound in PLGA or liposomal carriers for sustained release.
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤1% v/v) to maintain solubility without cytotoxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.